molecular formula C8H5N3O B12872723 4-Aminobenzo[d]oxazole-2-carbonitrile

4-Aminobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12872723
M. Wt: 159.14 g/mol
InChI Key: YYPBBKOHXFIHFN-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is part of the aromatic heterocycles family and is primarily used for research purposes . This compound is known for its unique structure, which includes an oxazole ring fused with a benzene ring and an amino group at the fourth position.

Preparation Methods

The synthesis of 4-Aminobenzo[d]oxazole-2-carbonitrile can be achieved through various methods. One notable method involves the catalyst-free microwave-assisted procedure, which is highly efficient and environmentally friendly. This method uses 2-aminobenzoxazole as a starting material and involves the use of H2O-IPA as the reaction medium under microwave irradiation . This approach provides rapid access to functionalized benzo[d]oxazole derivatives under mild conditions.

Chemical Reactions Analysis

4-Aminobenzo[d]oxazole-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Aminobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Aminobenzo[d]oxazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their function and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Aminobenzo[d]oxazole-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

4-amino-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2

InChI Key

YYPBBKOHXFIHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C#N)N

Origin of Product

United States

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